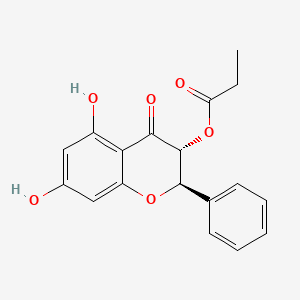

Pinobanksin 3-O-propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pinobanksin 3-O-propanoate is a natural flavonoid compound found in various sources such as plants, propolis, and honey. It is a derivative of pinobanksin, a polyphenolic component known for its diverse pharmacological activities. This compound has gained attention due to its potential therapeutic properties, including anti-oxidant, anti-bacterial, anti-inflammatory, anti-parasitic, anti-mutagenic, anti-proliferative, and anti-angiogenic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pinobanksin 3-O-propanoate can be synthesized through esterification of pinobanksin with propanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves the extraction of pinobanksin from natural sources such as propolis and honey, followed by its esterification with propanoic acid. Advanced chromatographic techniques are employed to purify the compound, ensuring high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Pinobanksin 3-O-propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidation products.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Properties

Pinobanksin 3-O-propanoate exhibits significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This property is crucial for protecting cells from oxidative damage, which is linked to various diseases . Additionally, it demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent in inflammatory conditions .

Anticancer Potential

Research indicates that this compound can induce apoptosis in cancer cells. A study demonstrated its antiproliferative effects on B-cell lymphoma cell lines through apoptosis induction, highlighting its potential as an anticancer agent . The compound's mechanism includes targeting specific signaling pathways that regulate cell proliferation and survival .

Industrial Applications

This compound is utilized in the formulation of natural health products and cosmetics due to its bioactive properties. Its inclusion in these products is attributed to its antioxidant and anti-inflammatory effects, which are beneficial for skin health and overall wellness .

Study on Propolis Extracts

A study analyzed various propolis extracts containing this compound, revealing that the compound contributes significantly to the antioxidant capacity of these extracts. The research highlighted the varying concentrations of flavonoids across different propolis samples, emphasizing the importance of sourcing in determining bioactivity .

Pharmacological Review

A comprehensive review of pharmacological studies on pinobanksin and its derivatives indicated that this compound exhibits promising results in preclinical models for treating cancer and inflammatory diseases. The review underscores the need for further investigation into its therapeutic mechanisms and potential clinical applications .

Summary of Research Findings

Mécanisme D'action

Pinobanksin 3-O-propanoate exerts its effects through various molecular targets and pathways:

Anti-oxidant Activity: It scavenges free radicals and inhibits lipid peroxidation, protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anti-cancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation by targeting specific signaling pathways.

Comparaison Avec Des Composés Similaires

Pinobanksin 3-O-propanoate is compared with other similar compounds such as pinobanksin-3-O-acetate and pinobanksin-3-O-butyrate. These compounds share similar pharmacological properties but differ in their ester groups, which can influence their bioavailability and efficacy. This compound stands out due to its unique propanoate group, which may offer distinct advantages in terms of stability and bioactivity .

List of Similar Compounds

- Pinobanksin-3-O-acetate

- Pinobanksin-3-O-butyrate

- Pinobanksin-3-O-pentanoate

Activité Biologique

Pinobanksin 3-O-propanoate is a flavonoid derivative derived from pinobanksin, a compound found in propolis, which is a resinous substance produced by honeybees. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antioxidant research. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cells, and other relevant biological properties.

Chemical Characterization

This compound is characterized by its unique chemical structure, which includes a propanoate ester group attached to the pinobanksin backbone. The molecular formula is C22H24O6, with a molecular weight of approximately 376.43 g/mol. The compound exhibits significant biological activity due to its ability to interact with various cellular targets.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. A study demonstrated that this compound induced apoptosis in B-cell lymphoma cells (M12.C3.F6), showcasing its potential as an anticancer agent. The observed effects were linked to:

- Loss of mitochondrial membrane potential (ΔΨm) : This change is critical in the early stages of apoptosis.

- Activation of caspases : Specifically, caspases 3, 8, and 9 were activated, indicating a pathway for programmed cell death .

The IC50 values for this compound ranged from 17.3 μM to 76.6 μM when tested against various cancer cell lines . This suggests that while it is effective, further optimization may be needed to enhance its potency.

This compound's mechanism involves multiple pathways:

- Caspase Activation : The induction of apoptosis through caspase activation is a crucial mechanism. Caspases are cysteine proteases that play essential roles in programmed cell death.

- BCL2 Family Interactions : It has been suggested that pinobanksin interacts with proteins such as BAX and BCL-2, which are involved in the regulation of apoptosis .

Antioxidant Activity

In addition to its antiproliferative effects, this compound demonstrates antioxidant properties . It has been shown to inhibit oxidative stress by scavenging free radicals and modulating antioxidant enzyme activities . This property is particularly relevant in cancer therapy, where oxidative stress can influence tumor progression and treatment resistance.

Case Studies

- Sonoran Propolis Study : A study analyzing Sonoran propolis revealed that pinobanksin and its esters, including this compound, exhibited significant antiproliferative effects on M12.C3.F6 cells through apoptosis induction . This study highlighted the potential of propolis-derived compounds in cancer treatment.

- Peony Seed Husk Research : Another investigation focused on extracting pinobanksin from peony seed husks reported its ability to inhibit SH-SY5Y neuroblastoma cell proliferation via molecular interactions with key proteins involved in cell cycle regulation . This underscores the versatility of pinobanksin derivatives in targeting different types of cancer.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

[(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-2-14(21)24-18-16(22)15-12(20)8-11(19)9-13(15)23-17(18)10-6-4-3-5-7-10/h3-9,17-20H,2H2,1H3/t17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVRDRUFOJECRK-MSOLQXFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.